molecular formula C18H15N5O4 B12001840 5-(2-Meo-phenyl)-2H-pyrazole-3-carboxylic acid (3-nitro-benzylidene)-hydrazide

5-(2-Meo-phenyl)-2H-pyrazole-3-carboxylic acid (3-nitro-benzylidene)-hydrazide

Cat. No.: B12001840
M. Wt: 365.3 g/mol
InChI Key: OCOXPLOZRZRYIJ-YBFXNURJSA-N
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Description

5-(2-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid (3-nitro-benzylidene)-hydrazide: is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a carboxylic acid group, and a hydrazide moiety linked to a nitro-substituted benzylidene group The methoxyphenyl group attached to the pyrazole ring adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid (3-nitro-benzylidene)-hydrazide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide or carboxylic acid derivatives.

    Attachment of the Methoxyphenyl Group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the pyrazole ring, typically using electrophilic aromatic substitution.

    Formation of the Hydrazide Moiety: The hydrazide group is introduced by reacting the carboxylic acid derivative with hydrazine or its derivatives.

    Attachment of the Nitro-Benzylidene Group: The final step involves the condensation reaction between the hydrazide and 3-nitrobenzaldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group or the pyrazole ring.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions (e.g., acidic or basic medium).

Major Products Formed

    Oxidation: Products may include carboxylic acids, ketones, or aldehydes.

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Depending on the substituent introduced, products can vary widely, including halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: : The compound is used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: : It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Industry: : It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid (3-nitro-benzylidene)-hydrazide depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting or modulating their activity. The nitro group can participate in redox reactions, while the hydrazide moiety can form hydrogen bonds or covalent bonds with target molecules. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-2H-pyrazole-3-carboxylic acid hydrazide: Lacks the methoxy and nitro groups, making it less reactive in certain conditions.

    5-(2-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid hydrazide: Similar structure but without the nitro-benzylidene group, leading to different reactivity and applications.

    3-Nitrobenzylidene hydrazide derivatives: Compounds with similar hydrazide and nitrobenzylidene groups but different core structures, affecting their chemical behavior and applications.

Uniqueness: : The presence of both the methoxyphenyl and nitro-benzylidene groups in 5-(2-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid (3-nitro-benzylidene)-hydrazide makes it unique in terms of its reactivity and potential applications. These groups contribute to its ability to participate in a wide range of chemical reactions and its potential as a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C18H15N5O4

Molecular Weight

365.3 g/mol

IUPAC Name

3-(2-methoxyphenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H15N5O4/c1-27-17-8-3-2-7-14(17)15-10-16(21-20-15)18(24)22-19-11-12-5-4-6-13(9-12)23(25)26/h2-11H,1H3,(H,20,21)(H,22,24)/b19-11+

InChI Key

OCOXPLOZRZRYIJ-YBFXNURJSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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